2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

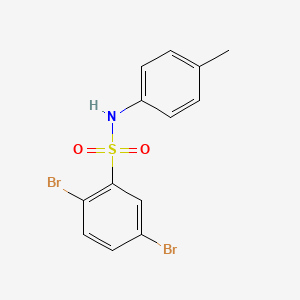

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁Br₂NO₂S It is characterized by the presence of two bromine atoms, a sulfonamide group, and a 4-methylphenyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide typically involves the bromination of N-(4-methylphenyl)benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques, ensures the production of high-quality compounds on a large scale.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Catalysts: Palladium catalysts for coupling reactions.

Solvents: Acetic acid, chloroform, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide as an anticancer agent, particularly against breast cancer cell lines. For instance, derivatives of benzenesulfonamides have shown promising anti-proliferative effects against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7). The most active derivatives exhibited significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios favoring cancer cells over normal cells .

Case Study: Mechanistic Insights

A study investigated the mechanism of action of these compounds, revealing that they inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most potent derivatives demonstrated IC50 values between 10.93 and 25.06 nM against CA IX, indicating their potential as selective inhibitors that could lead to apoptosis in cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. In vitro evaluations have shown that certain derivatives can inhibit bacterial growth effectively. For example, compounds derived from benzenesulfonamides displayed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at specific concentrations .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Inhibition Rate (%) | Concentration (μg/mL) |

|---|---|---|---|

| 4e | S. aureus | 80.69 | 50 |

| 4g | K. pneumoniae | 79.46 | 50 |

| 4h | K. pneumoniae | 77.52 | 50 |

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for several enzymes relevant in disease processes. For instance, it has been studied for its inhibitory effects on carboxylesterases, which are involved in drug metabolism and activation . The ability to modulate enzyme activity positions these sulfonamides as candidates for drug development targeting metabolic pathways.

Case Study: Inhibition of Phosphopantetheinyl Transferase

In a study focused on tuberculosis treatment, analogues were evaluated for their ability to inhibit phosphopantetheinyl transferase (PptT), an essential enzyme in the biosynthesis of mycobacterial components. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating resistant strains of Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies have shown that modifications to the sulfonamide group can enhance both anticancer and antimicrobial activities . For example, adding different substituents on the aromatic rings has led to variations in potency against specific targets.

Data Table: Structure-Activity Relationship Insights

| Modification | Activity Type | Observed Potency (IC50 or Minimum Effective Concentration) |

|---|---|---|

| Addition of methyl groups | Anticancer | Enhanced selectivity against cancer cells |

| Fluorination of phenyl ring | Antimicrobial | Increased inhibition rates against bacterial strains |

Mécanisme D'action

The mechanism of action of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide

- 1,4-Dibromo-2,5-dimethylbenzene

- N-(4,5-Dibromo-2-((4-methylphenyl)sulfonyl)amino)phenyl)-4-methylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a sulfonamide group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Activité Biologique

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features two bromine atoms and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways. The bromine atoms enhance the compound's reactivity and binding affinity to target sites, thereby influencing its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a variety of bacterial strains. For instance, minimum inhibitory concentration (MIC) assays reveal that the compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Klebsiella pneumoniae | 7.00 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The brominated structure is believed to enhance its cytotoxic effects against tumor cells .

Study on Antimicrobial Effects

A study conducted by researchers evaluated the antimicrobial activity of various benzenesulfonamide derivatives, including this compound. The results demonstrated that this compound significantly reduced bacterial viability in a dose-dependent manner, supporting its potential as an antimicrobial agent .

Study on Anticancer Properties

In another investigation focusing on cancer cell lines, the compound was found to inhibit cell proliferation effectively. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with ongoing research aimed at elucidating its metabolism and excretion pathways .

Propriétés

IUPAC Name |

2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQGFDFCTOQGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.